ethyl 4-amino-1H-pyrazole-5-carboxylate
CAS No.: 55904-61-5
Cat. No.: VC7218604
Molecular Formula: C6H9N3O2
Molecular Weight: 155.157
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55904-61-5 |
---|---|
Molecular Formula | C6H9N3O2 |
Molecular Weight | 155.157 |
IUPAC Name | ethyl 4-amino-1H-pyrazole-5-carboxylate |
Standard InChI | InChI=1S/C6H9N3O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2,7H2,1H3,(H,8,9) |
Standard InChI Key | JLIFAQGFWIYWDA-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=NN1)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Ethyl 4-amino-1H-pyrazole-5-carboxylate belongs to the pyrazole family, a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s structure (Figure 1) features:
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Amino group (-NH₂) at the 4-position, enhancing nucleophilic reactivity.
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Ethyl ester (-COOEt) at the 5-position, influencing solubility and serving as a leaving group in substitution reactions.
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Tautomeric equilibrium between 1H- and 2H-pyrazole forms, though the 1H-tautomer dominates in solid and solution states .
The molecular formula is , with a molar mass of 167.16 g/mol .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 167.16 g/mol | |
Exact Mass | 167.0695 g/mol | |
PSA (Polar Surface Area) | 81.0 Ų | |
LogP (Partition Coefficient) | 0.98 | |
Solubility | Soluble in polar solvents (e.g., ethanol, DMSO) |
Spectroscopic Characterization
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¹H NMR: Signals at δ 1.3 (t, 3H, CH₂CH₃), 4.3 (q, 2H, OCH₂), 5.2 (s, 2H, NH₂), and 6.8 (s, 1H, pyrazole-H) .
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IR: Stretching vibrations at 3340 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) .
Synthetic Methodologies
Condensation-Based Synthesis
The most common route involves condensation of hydrazides with α,β-unsaturated esters. For example, reacting 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate yields ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, a structural analog . Key steps include:
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Hydrazine formation: Nucleophilic attack of hydrazide on the α,β-unsaturated ester.
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Cyclization: Intramolecular dehydration to form the pyrazole ring.
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Deprotection: Removal of the tosyl group under basic conditions .
Table 2: Optimization Parameters for Synthesis
Parameter | Optimal Condition | Yield |
---|---|---|
Solvent | Ethanol | 78% |
Temperature | Reflux (80°C) | - |
Catalyst | None required | - |
Alternative Routes
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Cyclocondensation with urea/thiourea: Produces pyrazolo[3,4-d]pyrimidine derivatives .
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Glucosylation: Reaction with D-glucose forms pyrazole-4-glucoside conjugates, enhancing water solubility .
Reactivity and Functionalization
Amino Group Reactivity
The 4-amino group undergoes:
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Acylation: With acetyl chloride to form acetamide derivatives.
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Schiff base formation: Reaction with aldehydes (e.g., 4-dimethylaminobenzaldehyde) yields imine-linked hybrids .
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions, enabling further conjugation:
This step is critical for generating bioactive carboxylate salts .
Pharmacological Applications
Anticancer Activity
Pyrazole derivatives exhibit dose-dependent cytotoxicity against:
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MCF-7 (Breast cancer): IC₅₀ = 14.7 µM .
Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction via caspase-3 activation .
Recent Advances and Future Directions
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability, with a 3.2-fold increase in tumor uptake in murine models .
Computational Studies
Molecular dynamics simulations predict stable binding to EGFR (Epidermal Growth Factor Receptor), supporting further in vivo validation .
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